molecular formula C8H4BrF2N B1380455 5-Bromo-2,3-difluorophenylacetonitrile CAS No. 1780864-29-0

5-Bromo-2,3-difluorophenylacetonitrile

Cat. No.: B1380455
CAS No.: 1780864-29-0
M. Wt: 232.02 g/mol
InChI Key: SSZKSKWNLJSZDS-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluorophenylacetonitrile (CAS: Not explicitly provided; refer to analogs in ) is a halogenated aromatic nitrile compound characterized by a benzene ring substituted with bromine at the 5-position, fluorine at the 2- and 3-positions, and an acetonitrile group (-CH$_2$CN) attached to the ring. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or agrochemicals. The bromine and fluorine substituents enhance electron-withdrawing effects, directing reactivity toward electrophilic substitution or metal-catalyzed transformations.

Properties

IUPAC Name

2-(5-bromo-2,3-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-6-3-5(1-2-12)8(11)7(10)4-6/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZKSKWNLJSZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC#N)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-difluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve the desired substitution on the phenyl ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions using automated systems to ensure consistency and purity. The process may include multiple steps of purification, such as recrystallization and distillation, to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry: 5-Bromo-2,3-difluorophenylacetonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluorophenylacetonitrile involves its interaction with various molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the nitrile group can engage in hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on substituent effects, physicochemical properties, and reactivity. Data limitations in the evidence are noted where applicable.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Group Molecular Weight (g/mol) Boiling Point (°C) Solubility (mg/mL)
5-Bromo-2,3-difluorophenylacetonitrile Br (5-), F (2-,3-) -CH$_2$CN ~229.0 (estimated) Not reported Likely low in water
5-Bromo-2,3-difluorobenzonitrile Br (5-), F (2-,3-) -CN ~214.0 Not reported 0.1–1.0 (in DMSO)
2-Bromo-4-fluorophenylacetonitrile Br (2-), F (4-) -CH$_2$CN ~214.0 Not reported Similar to analogs
3,5-Difluorophenylacetonitrile F (3-,5-) -CH$_2$CN ~167.0 220–225 10–50 (in ethanol)

Key Findings

Functional Group Influence: The -CH$_2$CN group in phenylacetonitriles increases molecular weight and lipophilicity compared to benzonitriles (e.g., 5-Bromo-2,3-difluorobenzonitrile). This enhances solubility in organic solvents like DMSO but reduces aqueous solubility.

Difluorination at the 2- and 3-positions increases ring electron deficiency, favoring nucleophilic aromatic substitution over mono-fluorinated analogs.

Toxicity and Safety :

  • While specific data for this compound are unavailable, brominated nitriles generally exhibit acute oral toxicity (e.g., H302 hazard class, as seen in related brominated compounds). Proper handling (gloves, ventilation) is critical.

Synthetic Utility: Compared to non-halogenated analogs (e.g., 3,5-Difluorophenylacetonitrile), bromine enables versatile functionalization via cross-coupling, while fluorine improves metabolic stability in drug candidates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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